molecular formula C17H19NO3 B12765616 Chavicine CAS No. 495-91-0

Chavicine

Cat. No.: B12765616
CAS No.: 495-91-0
M. Wt: 285.34 g/mol
InChI Key: MXXWOMGUGJBKIW-PORYWJCVSA-N
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Description

Chavicine is a compound found in black pepper and other species of the genus Piper. It is one of the four geometric isomers of piperine. This compound is formed from its isomer piperine under the influence of light, especially ultraviolet light. This compound is known for its pungency, although its flavor has been reported as flavorless. This compound can re-isomerize back to piperine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chavicine, being an isomer of piperine, can be synthesized through the isomerization of piperine. The process involves the exposure of piperine to light, particularly ultraviolet light, which induces the cis-trans isomerization to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of piperine from black pepper, followed by its isomerization. The extraction process can be carried out using solvents such as ethyl alcohol, chloroform, petroleum ether, or diethyl ether. The extracted piperine is then subjected to ultraviolet light to convert it into this compound .

Chemical Reactions Analysis

Types of Reactions

Chavicine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: this compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

Chavicine has several scientific research applications, including:

    Chemistry: Used as a model compound for studying isomerization and other chemical reactions.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, such as its role in enhancing the bioavailability of other compounds.

    Industry: Utilized in the food industry for its pungency and as a flavoring agent.

Mechanism of Action

Chavicine exerts its effects through various mechanisms. It is known to interact with molecular targets and pathways involved in oxidative stress and inflammation. For instance, this compound has been shown to form complexes with proteins, which may contribute to its biological activities. Additionally, it can modulate signaling pathways such as the phosphatidylinositol-3-kinase/Akt pathway, which is important for cell survival and proliferation .

Comparison with Similar Compounds

Chavicine is one of the four geometric isomers of piperine. The other isomers include:

    Piperine: The most abundant and well-known isomer, known for its pungency.

    Isothis compound: Another isomer with different geometric configuration.

    Isopiperine: The fourth isomer with its own unique properties.

Compared to these isomers, this compound is unique in its formation through light-induced isomerization and its ability to re-isomerize back to piperine. This dynamic equilibrium between this compound and piperine adds to its distinctiveness .

Properties

CAS No.

495-91-0

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

(2Z,4Z)-5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpenta-2,4-dien-1-one

InChI

InChI=1S/C17H19NO3/c19-17(18-10-4-1-5-11-18)7-3-2-6-14-8-9-15-16(12-14)21-13-20-15/h2-3,6-9,12H,1,4-5,10-11,13H2/b6-2-,7-3-

InChI Key

MXXWOMGUGJBKIW-PORYWJCVSA-N

Isomeric SMILES

C1CCN(CC1)C(=O)/C=C\C=C/C2=CC3=C(C=C2)OCO3

Canonical SMILES

C1CCN(CC1)C(=O)C=CC=CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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